(4-Ethynylphenyl)(m-tolyl)sulfane
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Overview
Description
(4-Ethynylphenyl)(m-tolyl)sulfane is an organic compound with the molecular formula C15H12S and a molecular weight of 224.32 g/mol This compound features a sulfane group bonded to a phenyl ring substituted with an ethynyl group at the para position and a tolyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)(m-tolyl)sulfane typically involves the reaction of 4-ethynylphenyl halides with m-tolylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the halide group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)(m-tolyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Palladium catalysts, copper iodide, and amine bases in solvents like DMF or toluene.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Scientific Research Applications
(4-Ethynylphenyl)(m-tolyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)(m-tolyl)sulfane involves its interaction with specific molecular targets and pathways. The eth
Properties
Molecular Formula |
C15H12S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-ethynyl-4-(3-methylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H12S/c1-3-13-7-9-14(10-8-13)16-15-6-4-5-12(2)11-15/h1,4-11H,2H3 |
InChI Key |
ZWLDBCNFTYSYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
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